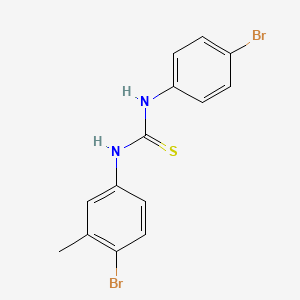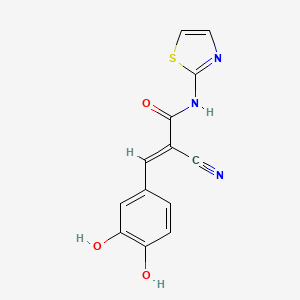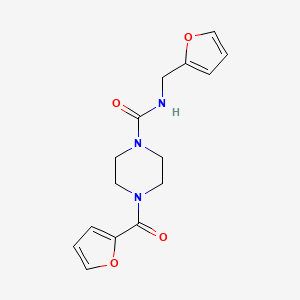
N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thiourea
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thiourea, also known as Br-MePh-BPh-TU, is a synthetic compound that belongs to the class of thiourea derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. The purpose of
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and its polymerization is necessary for the formation of the mitotic spindle, which is essential for cell division. N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU binds to the colchicine-binding site on tubulin, thereby inhibiting its polymerization and inducing cell cycle arrest. In addition, N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU has also been shown to inhibit the activity of the influenza virus nucleoprotein, which is essential for viral replication.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU has been shown to induce apoptosis in cancer cells, leading to cell death. In addition, this compound has also been shown to inhibit the replication of the influenza virus. However, the biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU on normal cells are not well understood, and further studies are required to determine its potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU is its high yield and ease of synthesis. In addition, this compound has shown promising results as an anticancer and antiviral agent, making it a valuable tool for research in these fields. However, the limitations of N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU include its potential toxicity and lack of specificity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the research on N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU. One potential direction is to investigate the potential of this compound as a therapeutic agent for cancer and viral infections. In addition, further studies are required to determine the toxicity and specificity of N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU, which will be essential for its potential use in vivo. Finally, the development of analogs of N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU with improved efficacy and specificity may also be a promising direction for future research.
In conclusion, N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis method of N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU involves the reaction of 4-bromo-3-methylphenyl isothiocyanate with 4-bromophenylamine in the presence of a base. This compound has shown promising results as an anticancer and antiviral agent, and its mechanism of action involves the inhibition of tubulin polymerization and the activity of the influenza virus nucleoprotein. However, further studies are required to determine its potential toxicity and specificity, and the development of analogs may also be a promising direction for future research.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU has been extensively studied for its potential applications in various research fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU can induce apoptosis in cancer cells by inhibiting the activity of tubulin, a protein that plays a crucial role in cell division. In addition, N-(4-bromo-3-methylphenyl)-N'-(4-bromophenyl)thioureaTU has also been investigated for its potential use as an antiviral agent. Studies have shown that this compound can inhibit the replication of the influenza virus by targeting the viral nucleoprotein.
Propiedades
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-(4-bromophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2N2S/c1-9-8-12(6-7-13(9)16)18-14(19)17-11-4-2-10(15)3-5-11/h2-8H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBDJVJAGSRRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)NC2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(cyclopropylcarbonyl)amino]phenyl}benzamide](/img/structure/B4834521.png)

![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4834529.png)


![methyl 2-({[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4834540.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-ethyl-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4834548.png)
![3-(2-furyl)-6-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4834553.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4834565.png)
![5-tert-butyl-2,3-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4834569.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4834585.png)

![ethyl 2-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-5-benzyl-3-thiophenecarboxylate](/img/structure/B4834606.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4834610.png)